molecular formula C14H11Cl2N5S B10939280 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide

4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide

Cat. No.: B10939280
M. Wt: 352.2 g/mol
InChI Key: PPPSMKPUVBDFHQ-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, a chlorobenzyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 4-chloropyrazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiocarbamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide is unique due to its dual pyrazole rings and the presence of both chlorobenzyl and carbothioamide groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11Cl2N5S

Molecular Weight

352.2 g/mol

IUPAC Name

4-chloro-N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]pyrazole-1-carbothioamide

InChI

InChI=1S/C14H11Cl2N5S/c15-11-5-18-21(8-11)14(22)19-12-6-17-20(9-12)7-10-3-1-2-4-13(10)16/h1-6,8-9H,7H2,(H,19,22)

InChI Key

PPPSMKPUVBDFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=S)N3C=C(C=N3)Cl)Cl

Origin of Product

United States

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